4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar pyrimidine derivatives often involves multi-step chemical processes including nucleophilic substitution, cyclization, and functional group transformations. For instance, compounds with the pyrimidine base can be obtained by reacting 2,4,6-trichloropyrimidine with different amines. The chemical series including such derivatives has been found to display a range of pharmacological properties, indicating the significance of their synthesis pathways (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives significantly influences their chemical reactivity and interaction with biological systems. The structure-activity relationship (SAR) studies help in understanding how different substitutions on the pyrimidine ring affect the compound's biological activities. For example, specific substituents on the pyrimidine scaffold, such as in 4-N-piperazinyl-thieno[2,3-d]pyrimidines, have been evaluated for their immunosuppressive activities, highlighting the importance of molecular structure in determining the compound's properties (Jang et al., 2010).
Chemical Reactions and Properties
The chemical properties of pyrimidine derivatives can vary widely depending on their specific functional groups and molecular framework. For instance, their reaction with piperazines can lead to various derivatives with different antibacterial activities. The ability to undergo displacement reactions, as well as alkylation and acylation, is crucial for the modification and development of new compounds with potential biological activities (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular configuration and substituents present in the compound. These properties are crucial for the compound's application in different environments and formulations. For instance, the crystalline structure and hydrogen bonding patterns can significantly affect the solubility and stability of the compounds (Orozco et al., 2009).
将来の方向性
特性
IUPAC Name |
cyclopentyl-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O/c1-16-21-18(24-9-7-23(2)8-10-24)15-19(22-16)25-11-13-26(14-12-25)20(27)17-5-3-4-6-17/h15,17H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPTVWHYOZXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCC3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。